3-{[(Benzyloxy)carbonyl](2-methoxyethyl)amino}propanoic acid
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Overview
Description
3-{(Benzyloxy)carbonylamino}propanoic acid is an organic compound with a complex structure that includes a benzyloxycarbonyl group, a methoxyethyl group, and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{(Benzyloxy)carbonylamino}propanoic acid typically involves multiple steps, starting from readily available starting materialsThe final step involves the formation of the propanoic acid moiety through a carboxylation reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
3-{(Benzyloxy)carbonylamino}propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the benzyloxycarbonyl group to a primary amine.
Substitution: Nucleophilic substitution reactions can replace the methoxyethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce primary amines .
Scientific Research Applications
3-{(Benzyloxy)carbonylamino}propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Investigated for its potential role in enzyme inhibition and protein modification.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-{(Benzyloxy)carbonylamino}propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can act as a protecting group, preventing unwanted reactions at the amino site. The methoxyethyl group can enhance the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
2-(((Benzyloxy)carbonyl)amino)propanoic acid: A similar compound with a different substituent on the amino group.
3-{(Benzyloxy)carbonylamino}propanoic acid: Another related compound with a carboxyethyl group instead of a methoxyethyl group.
Uniqueness
Its methoxyethyl group, in particular, provides enhanced solubility and reactivity compared to similar compounds .
Properties
Molecular Formula |
C14H19NO5 |
---|---|
Molecular Weight |
281.30 g/mol |
IUPAC Name |
3-[2-methoxyethyl(phenylmethoxycarbonyl)amino]propanoic acid |
InChI |
InChI=1S/C14H19NO5/c1-19-10-9-15(8-7-13(16)17)14(18)20-11-12-5-3-2-4-6-12/h2-6H,7-11H2,1H3,(H,16,17) |
InChI Key |
XWYOLJJGOTWCPU-UHFFFAOYSA-N |
Canonical SMILES |
COCCN(CCC(=O)O)C(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
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